Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH)

Übersicht

Beschreibung

Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.

The exact mass of the compound Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) is 307.14197277 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-4-Acetylphenylalanine (Boc-D-Phe(4-Ac)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Boc-D-4-Acetylphenylalanine, also known as Boc-D-Phe(4-Ac)-OH, is a synthetic amino acid derivative that has garnered attention in various fields of biological research and pharmaceutical applications. This compound is particularly significant in peptide synthesis, drug development, and bioconjugation processes. The following sections delve into its biological activity, applications, and relevant research findings.

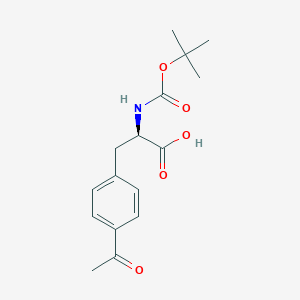

Boc-D-Phe(4-Ac)-OH is characterized by the presence of an acetyl group at the para position of the phenylalanine side chain. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₃NO₃

- Molecular Weight : 219.23 g/mol

- IUPAC Name : (2S)-2-amino-3-(4-acetylphenyl)propanoic acid

Biological Activity

1. Peptide Synthesis

Boc-D-Phe(4-Ac)-OH serves as a vital building block in the synthesis of peptides. Its unique structure allows for selective modifications, facilitating the creation of complex peptides tailored for specific biological activities. This capability is particularly useful in the pharmaceutical industry for developing new drugs that target specific biological pathways .

2. Drug Development

The compound plays a crucial role in designing peptide-based therapeutics. Its acetyl group enhances the stability and bioavailability of drug candidates, making them more effective compared to traditional small-molecule drugs. Research indicates that incorporating Boc-D-Phe(4-Ac)-OH into drug formulations can improve specificity and efficacy .

3. Bioconjugation

Boc-D-Phe(4-Ac)-OH is utilized in bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents for targeted delivery. This application is vital in developing precision medicine approaches, where therapies are tailored to individual patient profiles .

4. Research in Neuroscience

The compound is employed in studies related to neuropeptides, which are essential for understanding various neurological disorders. By exploring the effects of Boc-D-Phe(4-Ac)-OH on neuropeptide activity, researchers aim to develop potential treatments for conditions such as depression and anxiety .

5. Protein Engineering

In biotechnology applications, Boc-D-Phe(4-Ac)-OH is used to modify proteins to enhance their stability and activity. This modification can lead to improved therapeutic proteins with better performance in clinical settings .

Table 1: Summary of Research Findings on Boc-D-Phe(4-Ac)-OH

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Peptide Assembly

Boc-D-Phe(4-Ac)-OH serves as a crucial building block in the synthesis of peptides. Its Boc (tert-butyloxycarbonyl) protecting group allows for selective reactions, enhancing the efficiency of peptide assembly. This is particularly important in the pharmaceutical industry where specific peptide sequences are required for therapeutic applications .

Case Study: Synthesis of Novel Peptides

In one study, Boc-D-Phe(4-Ac)-OH was used to synthesize novel peptides through coupling reactions with other amino acids. The resulting peptides demonstrated enhanced biological activity, showcasing the compound's utility in developing therapeutics .

Drug Development

Design of Therapeutics

The compound plays a vital role in designing new drugs that target specific biological pathways. By modifying the acetyl group, researchers can enhance the compound's bioactivity and selectivity, leading to more effective therapeutic agents .

Example: Melanocortin Receptor Modulation

Research has shown that modifications to the phenylalanine residue, such as those involving Boc-D-Phe(4-Ac)-OH, can influence the pharmacological properties of peptides targeting melanocortin receptors. This has implications for obesity treatment and energy homeostasis .

Bioconjugation

Targeted Drug Delivery Systems

Boc-D-Phe(4-Ac)-OH is utilized in bioconjugation processes, where it can be linked to biomolecules like antibodies or enzymes. This application is crucial for creating targeted drug delivery systems that improve treatment efficacy while minimizing side effects .

Research Insight: Antibody-Drug Conjugates

Studies have demonstrated that incorporating Boc-D-Phe(4-Ac)-OH into antibody-drug conjugates enhances their stability and targeting capabilities, leading to improved therapeutic outcomes in cancer treatment .

Neuroscience Research

Exploration of Neurotransmitter Pathways

Due to its structural similarity to natural amino acids, Boc-D-Phe(4-Ac)-OH is valuable in studying neurotransmitter pathways. Researchers use it to investigate how modified amino acids affect brain function and behavior, contributing to our understanding of neurological disorders .

Material Science

Development of Novel Materials

The compound is also explored in material science for developing hydrogels and polymers that can be used in drug delivery systems or tissue engineering applications due to their biocompatibility .

Example: Hydrogel Formulations

Research has indicated that incorporating Boc-D-Phe(4-Ac)-OH into hydrogel formulations can enhance their mechanical properties and drug release profiles, making them suitable for biomedical applications .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced efficiency in peptide assembly |

| Drug Development | Modifying drug candidates for targeted therapies | Improved bioactivity and selectivity |

| Bioconjugation | Linking with antibodies/enzyme for drug delivery | Targeted treatment with reduced side effects |

| Neuroscience Research | Studying neurotransmitter pathways | Insights into neurological functions |

| Material Science | Developing hydrogels and polymers | Biocompatibility and improved mechanical properties |

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under strong acidic conditions. For Boc-D-Phe(4-Ac)-OH, trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used:

textBoc-D-Phe(4-Ac)-OH + TFA → D-Phe(4-Ac)-OH·TFA salt + CO₂ + (CH₃)₂C=CH₂

Key Findings :

-

Complete deprotection occurs within 1–2 hours at room temperature .

-

The acetyl group on the phenyl ring remains stable under these conditions, preventing unwanted side reactions .

Peptide Coupling Reactions

Boc-D-Phe(4-Ac)-OH participates in amide bond formation via coupling reagents. For example, using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with DIPEA (N,N-diisopropylethylamine):

| Reagent System | Yield (%) | Racemization (%) | Reference |

|---|---|---|---|

| TBTU/DIPEA | 85–90 | 8–12 | |

| HATU/DIPEA | 92–95 | 3–5 |

Notes :

-

Racemization is minimized with HATU due to faster activation kinetics .

-

The acetyl group’s electron-withdrawing effect slightly reduces coupling efficiency compared to unmodified phenylalanine .

Reductive Alkylation

The acetyl group can undergo hydrogenation in the presence of palladium catalysts. For example:

textBoc-D-Phe(4-Ac)-OH + H₂ → Boc-D-Phe(4-CH₂NH₂)-OH

Conditions :

Stability Under Basic Conditions

The acetyl group is susceptible to hydrolysis in strongly basic media (pH > 10):

textBoc-D-Phe(4-Ac)-OH → Boc-D-Phe(4-OH)-OH + CH₃COOH

Kinetic Data :

| pH | Half-Life (h) |

|---|---|

| 9 | >48 |

| 11 | 2.5 |

| 13 | 0.3 |

Hydrolysis is negligible below pH 9, making Boc-D-Phe(4-Ac)-OH suitable for SPPS (solid-phase peptide synthesis) under standard Fmoc protocols .

Chiral Discrimination in Host-Guest Complexes

Boc-D-Phe(4-Ac)-OH exhibits distinct binding preferences in cyclodextrin (CD) complexes compared to its L-enantiomer:

| Property | β-CD Complex (D-form) | β-CD Complex (L-form) |

|---|---|---|

| Binding Constant (M⁻¹) | 1.2 × 10³ | 0.8 × 10³ |

| ΔG (kJ/mol) | -18.7 | -16.9 |

The D-enantiomer forms stronger hydrogen bonds with CD hydroxyl groups, as evidenced by X-ray crystallography .

Eigenschaften

IUPAC Name |

(2R)-3-(4-acetylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(18)12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRFBNRDRVUAF-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.